molecular formula C15H12N2O3 B2734712 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 924106-25-2

3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No. B2734712
CAS RN: 924106-25-2
M. Wt: 268.272
InChI Key: FFNXSDCQMBWROW-UHFFFAOYSA-N
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Description

“3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 924106-25-2 . It is used for research purposes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Carbonation Processes: High-pressure carbonation of substituted 3-pyridinols, including those similar to 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, leads to the production of corresponding pyridine carboxylic acids. These processes are integral in synthesizing various pyridine derivatives, including oxazolo[4,5-b]pyridine compounds (Mutterer & Weis, 1976).
  • Derivative Synthesis: The compound's derivatives, like oxazolo[5,4-b]pyridines, can be synthesized through specific reactions involving iminophosphoranes and alkylideneoxazol-5(4H)-ones. These processes are crucial for creating a variety of pyridine-based structures (Gelmi et al., 1992).

Biological Applications

  • Antimicrobial Activity: Some derivatives of 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid show significant antimicrobial activities. This includes effectiveness against various bacterial strains like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans (Suresh, Lavanya, & Rao, 2016).

Pharmaceutical Research

  • Adenosine Receptor Inhibition: Some pyridine derivatives, including those structurally similar to 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, have shown high affinity and selectivity toward the A1 adenosine receptor, suggesting potential therapeutic applications in conditions mediated by these receptors (Manetti et al., 2005).

Photophysical Properties

  • Photophysical Exploration: Studies have shown that derivatives of 3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exhibit photophysical properties, including fluorescence. These properties are influenced by the structural elements of the pyridine derivatives, making them relevant for applications in materials science (Shatsauskas et al., 2019).

properties

IUPAC Name

3-methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-8-3-5-10(6-4-8)12-7-11(15(18)19)13-9(2)17-20-14(13)16-12/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNXSDCQMBWROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924106-25-2
Record name 3-methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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